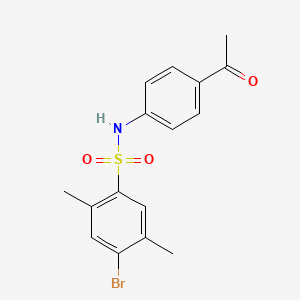

phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

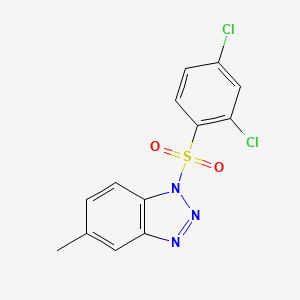

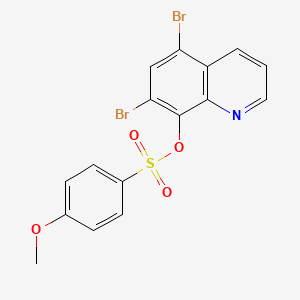

Phenyl 4-bromobenzenesulfonate, also known as phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, is a chemical compound with the molecular formula C12H9BrO3S . It has an average mass of 313.167 Da and a monoisotopic mass of 311.945557 Da .

Molecular Structure Analysis

The molecular structure of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves a benzene ring, which contains six pi electrons. These electrons are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable, and it tends to be retained during reactions .科学研究应用

Electrophilic Aromatic Substitution

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Synthesis of Tetrakis Methylbiphenyl

This compound can be used in the synthesis of 2,5,2′,5′- tetrakis methylbiphenyl via Yamamoto coupling reaction .

Synthesis of Diphenyl-Dimethylisocoumarins

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can also be used in the synthesis of cis -3,4-diphenyl-5,8-dimethylisocoumarins .

Molecularly Imprinted Polymers (MIPs)

This compound can be used in the synthesis of molecularly imprinted polymers (MIPs) for selective recognition of certain substances .

Reactions at the Benzylic Position

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution .

Toxicological Studies

This compound can be used in toxicological studies to assess the general toxicological effects and morphofunctional reactions of tissue basophils .

作用机制

Target of Action

The primary target of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate interacts with its targets through a free radical reaction . The reaction involves the loss of a hydrogen atom from the benzylic position, forming a benzylic radical . This radical can then undergo further reactions, such as substitution or addition .

Biochemical Pathways

The compound affects the free radical bromination and nucleophilic substitution pathways . In the free radical bromination pathway, a bromine atom is added to the benzylic position . In the nucleophilic substitution pathway, a nucleophile replaces a leaving group at the benzylic position .

Result of Action

The result of the compound’s action is the formation of a new compound with a bromine atom or a nucleophile at the benzylic position . This can significantly alter the chemical properties of the original compound, potentially leading to different biological activities.

Action Environment

The action of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can be influenced by various environmental factors. For instance, the rate of the free radical bromination reaction can be affected by the presence of light or heat, which can provide the energy needed to initiate the reaction . Additionally, the choice of solvent can influence the rate and outcome of the reaction .

属性

IUPAC Name |

phenyl 4-bromo-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3S/c1-10-9-14(11(2)8-13(10)15)19(16,17)18-12-6-4-3-5-7-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLZCUUJGVUMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)

![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)

![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)

![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)